molecular formula C21H17NO3 B15394904 N-(3-Benzoylphenyl)-4-methoxybenzamide

N-(3-Benzoylphenyl)-4-methoxybenzamide

Cat. No.: B15394904
M. Wt: 331.4 g/mol
InChI Key: RBJGAYMKZNMFFS-UHFFFAOYSA-N
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Description

N-(3-Benzoylphenyl)-4-methoxybenzamide is a benzamide derivative characterized by a benzoyl group attached to the phenyl ring at the 3-position and a methoxy substituent at the 4-position of the benzamide moiety. Benzamide derivatives are widely explored in medicinal chemistry due to their roles as enzyme inhibitors, anticancer agents, and ligands for metal-catalyzed reactions .

Properties

Molecular Formula

C21H17NO3

Molecular Weight

331.4 g/mol

IUPAC Name

N-(3-benzoylphenyl)-4-methoxybenzamide

InChI

InChI=1S/C21H17NO3/c1-25-19-12-10-16(11-13-19)21(24)22-18-9-5-8-17(14-18)20(23)15-6-3-2-4-7-15/h2-14H,1H3,(H,22,24)

InChI Key

RBJGAYMKZNMFFS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Biological Activity

N-(3-Benzoylphenyl)-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, synthesis methods, and potential therapeutic applications, supported by relevant data tables and case studies.

Biological Activities

This compound exhibits various biological activities, including:

  • Antiviral Effects : Similar compounds in the benzamide class have shown antiviral properties against viruses such as HBV, HIV-1, and HCV. These effects are often mediated through the modulation of intracellular proteins like APOBEC3G, which inhibit viral replication .
  • Anti-inflammatory Properties : Benzamide derivatives are known to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-1β and TNF-α. This suggests potential applications in treating inflammatory diseases .
  • Anticancer Potential : Some studies indicate that benzamide derivatives can induce apoptosis in cancer cells. The specific mechanisms involve the modulation of signaling pathways associated with cell growth and survival .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Palladium-Catalyzed Reactions : Utilizing palladium catalysts for ortho-acylation reactions has been effective in synthesizing various benzamide derivatives with high yields (62-96%) under optimized conditions .
  • Multi-step Synthesis : This involves the sequential introduction of functional groups to enhance the compound's biological activity. The methods allow for structural modifications that can lead to improved efficacy against specific biological targets.

Antiviral Activity

A study investigated the antiviral potential of related benzamide derivatives against HBV. Results indicated that these compounds significantly reduced intracellular HBV DNA levels, highlighting their potential as therapeutic agents for viral infections .

Anticancer Activity

Research on similar compounds has demonstrated their ability to inhibit tumor growth in vitro and in vivo. For instance, certain derivatives were shown to induce apoptosis in human cancer cell lines through the activation of caspase pathways and inhibition of cell cycle progression .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to other related compounds:

Compound NameBiological ActivityUnique Features
N-(2-benzoylphenyl)-4-methoxybenzamideHigh affinity for dopamine receptorsPotential PPARγ agonist
N-(4-hydroxyphenethyl)benzamideAnticancer propertiesDifferent substituents impact biological activity
N-cyclohexyl-3-hydroxy-4-methoxybenzoic acidCrystal structure analysisInsights into molecular interactions

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The presence of electron-withdrawing groups (e.g., nitro in 4MNB) or bulky substituents (e.g., tert-butyl in compound 42) alters electronic properties and steric hindrance, impacting reactivity and binding interactions.
  • Synthetic Flexibility : Amide coupling (e.g., HBTU-mediated reactions in ) and alkylation (e.g., propyl linker in compound 57) are common strategies for modifying benzamide derivatives .

Physicochemical and Stability Comparisons

  • pH Stability: Conjugates of 4-methoxybenzamide (e.g., N-(6-aminohexyl)-4-methoxybenzamide) exhibit pH-dependent stability, with significant hydrolysis of phosphoramide bonds at pH ≤ 5.2 .
  • Crystallinity : Derivatives like 4MNB form well-defined crystal structures, enabling precise structural analysis via X-ray crystallography .

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